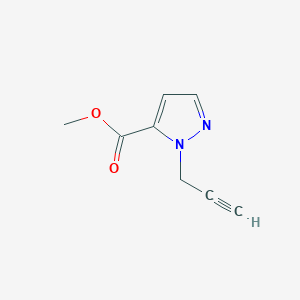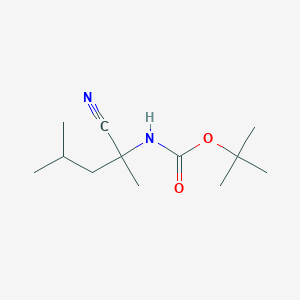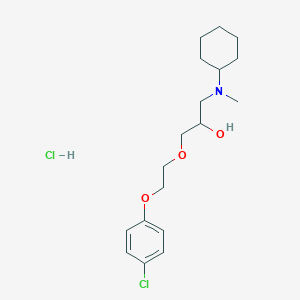![molecular formula C15H15N B2488712 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 4513-01-3](/img/structure/B2488712.png)
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound . It is also known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H11N . The molecular weight of the compound is 193.24 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 196-199 °C . It is soluble in ethyl acetate .Scientific Research Applications
Protective Effects on Vascular Cognitive Impairment
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, have shown potential in treating vascular cognitive impairment (VCI). These compounds increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in animal models. They also enhance histone acetylation in the cortex and hippocampus, which is beneficial for treating VCI (Kaur et al., 2019).
Metabolism and Biotransformation
The metabolism of this compound in organisms has been studied, revealing key biotransformation products in rat urine. This includes identifying 5H-Dibenzol[b,f]azepine-10,11-epoxide and 10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine as major metabolites, indicating the pathways involved in its metabolism (Pantarotto et al., 1977).
Structural and Chemical Studies
Studies on the structure and chemical properties of this compound and its derivatives have been conducted. This includes investigations into its crystal structure, spectral studies, and chemical reactivity properties, providing insights into its potential biomedical applications (Shankar et al., 2014).
Synthesis and Reactivity
Research on the synthesis of this compound has explored various methods, including starting from o-nitrotolene to produce key intermediates. These synthetic approaches are important for developing pharmaceutically active compounds and understanding the compound's reactivity and conformation (Ji, 2002).
Future Directions
properties
IUPAC Name |
11-methyl-5,6-dihydrobenzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFLGMBTHXJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)


![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

